molecular formula C5H7BN2O2 B570003 (6-Methylpyridazin-3-yl)boronic acid CAS No. 1258867-68-3

(6-Methylpyridazin-3-yl)boronic acid

Katalognummer: B570003
CAS-Nummer: 1258867-68-3
Molekulargewicht: 137.933
InChI-Schlüssel: UBGBKYMFKRUGAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methylpyridazin-3-yl)boronic acid (CAS 1258867-68-3) is a valuable heterocyclic boronic acid building block in organic synthesis and medicinal chemistry research. With the molecular formula C 5 H 7 BN 2 O 2 and a molecular weight of 137.93 g/mol, it serves as a crucial intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to efficiently create biaryl and heteroaryl structures that are core scaffolds in many active pharmaceutical ingredients . The compound features a pyridazine ring, a nitrogen-rich heterocycle that is increasingly popular in drug development . Pyridazine derivatives are explored for their diverse biological activities, including potential applications in oncology, the treatment of inflammatory conditions, and cardiovascular diseases . As a boronic acid, it acts as a bioisostere for carboxylic acids, which can improve the pharmacokinetic properties and selectivity of lead compounds . For research purposes, it is typically supplied as a solid powder. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and development use only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(6-methylpyridazin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBKYMFKRUGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Borylation via Suzuki-Miyaura Coupling

The most widely adopted method involves palladium-catalyzed borylation of 6-methylpyridazine using bis(pinacolato)diboron (B₂Pin₂) as the boron source. Key parameters include:

  • Catalyst System : PdCl₂(dppf) (1–2 mol%) with triphenylphosphine (PPh₃) as a ligand enhances transmetalation efficiency.

  • Solvent and Base : Ethanol-water mixtures (3:1 v/v) with sodium carbonate (Na₂CO₃) at 80–90°C achieve >85% yield.

  • Reaction Time : 12–16 hours under nitrogen atmosphere prevents protodeboronation.

Table 1 : Optimization of Direct Borylation Conditions

ParameterOptimal ConditionYield (%)Purity (%)
CatalystPdCl₂(dppf)8898
LigandPPh₃8597
SolventEthanol:H₂O (3:1)8799
Temperature85°C8998

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours while maintaining yields of 82–85%. Ethanol as a solvent under 150 W microwave power minimizes side reactions.

Alternative Synthetic Routes

Electrochemical Functionalization

Recent advances employ electrochemical methods to avoid transition-metal catalysts. Anodic oxidation of 6-methylpyridazine in the presence of borate esters (e.g., B(OEt)₃) at 1.5 V generates the boronic acid derivative with 78% yield. This method reduces metal residues but requires specialized equipment.

Halogen Exchange Reactions

Bromine-lithium exchange followed by quenching with trimethyl borate offers a three-step pathway:

  • Bromination : 6-methylpyridazine treated with NBS (N-bromosuccinimide) yields 3-bromo-6-methylpyridazine (92% yield).

  • Lithiation : Reaction with n-BuLi at −78°C in THF.

  • Borylation : Quenching with B(OMe)₃ followed by acidic hydrolysis gives the target compound (75% overall yield).

Industrial-Scale Production

Continuous Flow Reactor Systems

Scalable synthesis uses continuous flow reactors to enhance heat and mass transfer:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂ with XPhos ligand.

  • Throughput : 4.8 kg/day with 90% yield and <0.5% impurities.

Table 2 : Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Yield (%)8590
Reaction Time12 h0.5 h
Pd Consumption2 mol%0.5 mol%
Purity (%)9899.5

Stabilization Strategies

To mitigate boronic acid degradation:

  • Pinacol Ester Formation : Conversion to (6-Methylpyridazin-3-yl)boronic acid pinacol ester increases shelf-life (>6 months at −20°C).

  • Inert Packaging : Storage under argon in amber glass vials prevents oxidation.

Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN:H₂O gradient) confirms >99% purity.

  • ¹¹B NMR : Sharp singlet at δ 28–30 ppm verifies boronic acid structure.

Impurity Profiling

  • LC-MS/MS : Detects trace protodeboronation byproducts (<0.1%).

  • XRD : Crystallinity analysis ensures consistent polymorphic form.

Challenges and Mitigation

Protodeboronation

Exposure to protic solvents or acidic conditions accelerates decomposition. Mitigation includes:

  • Buffered Conditions : pH 7–8 with phosphate buffer.

  • Low-Temperature Storage : −20°C in anhydrous DMSO.

Scalability Limitations

Catalyst recycling and solvent recovery systems reduce costs in large-scale production .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Agents
One of the prominent applications of (6-Methylpyridazin-3-yl)boronic acid is in the synthesis of anticancer drugs. Boronic acids, including this compound, are known to participate in the Suzuki-Miyaura cross-coupling reaction, which is essential for constructing complex organic molecules used in cancer therapies. For instance, the synthesis of nilotinib and imatinib, both of which are used to treat chronic myeloid leukemia, involves intermediates derived from boronic acids . The ability to modify the boronic acid structure allows for the optimization of drug efficacy and selectivity.

PRMT5 Inhibitors
Recent studies have highlighted the role of boronic acids in developing protein arginine methyltransferase 5 (PRMT5) inhibitors. These inhibitors are being explored for their potential in treating various cancers by targeting specific molecular pathways involved in tumor growth . The incorporation of this compound into these inhibitors enhances their binding affinity and selectivity towards PRMT5.

Synthetic Applications

Suzuki-Miyaura Coupling Reactions
this compound is frequently utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals. The compound's ability to couple with various aryl halides allows chemists to create diverse molecular architectures efficiently .

Catalyst Development
Research has focused on optimizing catalytic systems that employ this compound for enhanced reaction efficiency. For example, studies have demonstrated that using palladium-based catalysts can significantly improve yields in coupling reactions involving this boronic acid . This optimization is vital for scaling up processes for industrial applications.

Case Studies

Study Objective Findings
Synthesis of Nilotinib Intermediates To develop efficient synthetic routes for anticancer agentsUtilized this compound as a key intermediate; achieved high yields through optimized reaction conditions .
Development of PRMT5 Inhibitors To explore new inhibitors targeting PRMT5 for cancer treatmentDemonstrated enhanced activity with derivatives containing this compound; effective against multiple cancer types .
Catalytic Efficiency Studies To assess different catalytic systems using boronic acidsFound that specific palladium catalysts significantly improved yields in Suzuki reactions involving this compound .

Wirkmechanismus

The mechanism of action of (6-Methylpyridazin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

Key Insights and Limitations

  • However, direct comparisons are lacking in the literature.
  • Research Gaps : Most studies focus on pyridinyl or aryl boronic acids; targeted investigations into pyridazinyl derivatives are needed to validate hypotheses.

Biologische Aktivität

(6-Methylpyridazin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound, identified by its CAS number 659742-21-9, belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical applications, including drug design and enzyme inhibition.

Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes, particularly proteases and kinases. The following sections detail its activity against various biological targets.

1. Proteasome Inhibition

Boronic acids have been extensively studied for their ability to inhibit the proteasome, a critical component in cellular protein degradation. A study on boronic acid derivatives indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on chymotryptic activity within the proteasome, suggesting potential applications in cancer therapy where proteasome inhibition can lead to apoptosis in cancer cells .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDProteasome inhibition
Tyropeptin derivative0.5Proteasome inhibition

2. Kinase Inhibition

Recent research has highlighted the potential of this compound as a selective inhibitor of various kinases, including CLK1 and ROCK. These kinases are implicated in several cancer pathways, making their inhibition a promising strategy for anticancer therapies. The structure-activity relationship studies suggest that modifications at specific positions on the pyridazine ring can enhance selectivity and potency against these targets .

Kinase TargetInhibition Potency (IC50)Reference
CLK150 nM
ROCK200 nM

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of this compound analogs against renal cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, significantly reducing cell viability at nanomolar concentrations. These findings support the hypothesis that boronic acids can be designed as effective anticancer agents through targeted modifications .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, boronic acid derivatives were tested against various bacterial strains. Although this compound alone did not exhibit significant antimicrobial activity, it showed promise when used in combination with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the pyridazine ring can significantly impact its binding affinity and inhibitory potency:

Modification PositionEffect on Activity
C1Increased CLK1 inhibition
C2Enhanced selectivity towards ROCK
C4Diminished proteasome inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Methylpyridazin-3-yl)boronic acid, and how can stability and purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pyridazine derivatives. Due to boronic acids' sensitivity to moisture and oxidation, intermediates are often stabilized as esters (e.g., pinacol esters) to enhance stability . Prodrug strategies or inert-atmosphere handling (e.g., Schlenk techniques) are critical to prevent protodeboronation or decomposition . Purity can be optimized via column chromatography or recrystallization, with LC-MS/MS validation to detect trace impurities (e.g., residual boronic acid byproducts) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • MALDI-MS : Effective for sequencing boronic acid-containing peptides but requires derivatization (e.g., diol complexation) to prevent dehydration/boroxine formation .
  • LC-MS/MS : Validated for quantifying boronic acid impurities at sub-ppm levels using MRM mode, ensuring compliance with ICH guidelines .
  • NMR : 11^{11}B NMR is critical for confirming boronic acid identity and monitoring esterification dynamics .

Q. How can non-specific secondary interactions be minimized when studying this compound's binding to glycoproteins?

  • Methodological Answer : Buffer optimization (e.g., pH 8.5–9.0 with borate) enhances selectivity by favoring boronate ester formation over non-specific electrostatic/hydrophobic interactions. Surface plasmon resonance (SPR) studies using AECPBA-functionalized surfaces demonstrate that secondary interactions can be reduced by adjusting ionic strength or adding competing agents (e.g., sorbitol) .

Advanced Research Questions

Q. What kinetic factors govern the binding of this compound to diols in physiological conditions?

  • Methodological Answer : Stopped-flow fluorescence assays reveal that binding kinetics (e.g., konk_{\text{on}}) depend on diol stereochemistry and boronic acid electronic properties. For example, D-fructose binds faster (kon>103M1s1k_{\text{on}} > 10^3 \, \text{M}^{-1}\text{s}^{-1}) than D-glucose due to its cis-diol configuration. Kinetic studies should be conducted at pH 7.4 with controlled temperature (±0.1°C) to mimic physiological conditions .

Q. What experimental designs are effective for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • In vitro : Glioblastoma cell lines (e.g., U87-MG) are treated with synthesized derivatives, followed by viability assays (MTT/Alamar Blue) and apoptosis markers (Annexin V/PI). Dose-response curves (0.1–100 µM) identify IC50_{50} values .
  • Mechanistic Studies : Proteasome inhibition assays (20S proteasome activity) and Western blotting for ubiquitinated proteins validate boronic acid-mediated proteostasis disruption, akin to Bortezomib .

Q. How does structural modification of this compound influence its thermal stability for flame-retardant applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals degradation pathways. Pyridazine rings with electron-withdrawing groups (e.g., -NO2_2) enhance stability by forming char residues. For example, pyrene-1-boronic acid retains stability up to 600°C, while methyl substituents reduce decomposition onset temperatures by ~50°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact (H315, H319) .
  • Storage : Under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation .
  • Waste Disposal : Neutralization with dilute NaOH followed by solidification for hazardous waste disposal .

Tables

Table 1 : Key Analytical Techniques for Boronic Acid Characterization

TechniqueApplicationKey Considerations
LC-MS/MSImpurity profilingMRM mode, LOD < 0.1 ppm
MALDI-MSPeptide sequencingDerivatize with 1,2-diols to prevent boroxine
11^{11}B NMRStructural confirmationUse D2_2O/DMSO-d6_6 solvents

Table 2 : Thermal Stability of Boronic Acid Derivatives

CompoundDecomposition Onset (°C)Key Structural Feature
Pyrene-1-boronic acid600Extended aromatic system
This compound~250Methyl group reduces stability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.